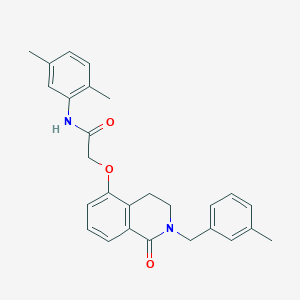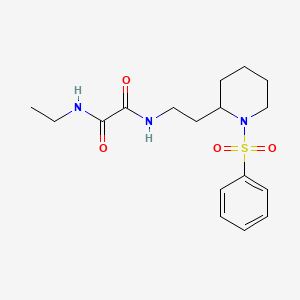
N-(2-((4-phénylpiperazin-1-yl)sulfonyl)éthyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylpiperazine moiety, which is known for its diverse pharmacological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to have moderate inhibitory activities against AChE .
Mode of Action
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, this compound enhances the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can have downstream effects on various cognitive functions, as cholinergic neurotransmission is crucial for learning and memory .
Result of Action
The inhibition of AChE by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide can lead to an increase in the levels of ACh in the brain. This can result in enhanced cholinergic neurotransmission, which may improve cognitive functions such as learning and memory .
Analyse Biochimique
Biochemical Properties
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide has been found to interact with certain enzymes and proteins. For instance, it has been associated with acetylcholinesterase (AChE) inhibitory activities . This interaction with AChE suggests that the compound could play a role in modulating neurotransmission, particularly in the cholinergic system .
Cellular Effects
The effects of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide on cells are primarily linked to its interaction with AChE. By inhibiting AChE, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide involves binding interactions with biomolecules such as AChE. It acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means it can bind to both the active site of the enzyme and other sites, altering the enzyme’s function .
Metabolic Pathways
Given its interaction with AChE, it may be involved in pathways related to acetylcholine metabolism .
Transport and Distribution
Its interaction with AChE suggests it may be distributed in areas where this enzyme is present .
Subcellular Localization
The subcellular localization of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide is likely influenced by its interactions with AChE and potentially other biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of an isobutyramide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Evaluated for its anxiolytic potential.
Uniqueness
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties. The presence of the sulfonyl group, in particular, may enhance its solubility and stability, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(2)16(20)17-8-13-23(21,22)19-11-9-18(10-12-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXKWUDBVBMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2424974.png)

![N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide](/img/structure/B2424978.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2424985.png)

![2-(morpholin-4-yl)-N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)



![3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine](/img/structure/B2424993.png)
